3-Amino-N,N,N-trimethyl-1-propanaminium chloride

Description

Systematic Nomenclature and Synonym Identification

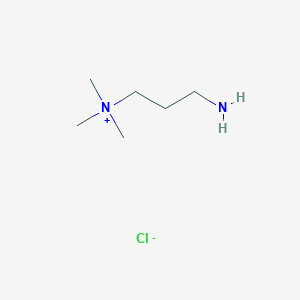

3-Amino-N,N,N-trimethyl-1-propanaminium chloride is a quaternary ammonium compound with a well-defined chemical identity. Its systematic IUPAC name is 3-aminopropyl(trimethyl)azanium chloride, reflecting the presence of a trimethylammonium group bonded to a 3-aminopropyl chain and a chloride counterion. The compound is cataloged under multiple synonyms, including (3-aminopropyl)trimethylammonium chloride and 3-Amino-N,N,N-trimethylpropan-1-aminium chloride, which are frequently used in chemical literature and commercial databases.

Key identifiers include:

- CAS Registry Number : 19223-69-9

- EC Number : 879-883-7

- UNII : 97GVU8Q3I4

- Molecular Formula : C₆H₁₇ClN₂

A comprehensive list of synonyms and registry identifiers is provided in Table 1.

Table 1: Nomenclature and Identifiers of 3-Amino-N,N,N-trimethyl-1-propanaminium Chloride

| Identifier Type | Value |

|---|---|

| IUPAC Name | 3-aminopropyl(trimethyl)azanium chloride |

| CAS Number | 19223-69-9 |

| EC Number | 879-883-7 |

| UNII | 97GVU8Q3I4 |

| Common Synonyms | (3-Aminopropyl)trimethylammonium chloride; 3-Amino-N,N,N-trimethylpropan-1-aminium chloride |

Molecular Structure Analysis: Cation Configuration and Counterion Interactions

The molecular structure comprises a quaternary ammonium cation and a chloride anion. The cation features a central nitrogen atom bonded to three methyl groups and a 3-aminopropyl chain, resulting in a tetrahedral geometry. The positively charged nitrogen atom creates electrostatic interactions with the chloride counterion, stabilizing the ionic compound.

Key structural features :

- Cation : [CH₃]₃N⁺–CH₂–CH₂–CH₂–NH₂

- Counterion : Cl⁻

- Bond lengths : The N

Properties

IUPAC Name |

3-aminopropyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17N2.ClH/c1-8(2,3)6-4-5-7;/h4-7H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLCCHLCXVOABIB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCN.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19223-69-9 | |

| Record name | 3-Amino-N,N,N-trimethyl-1-propanaminium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019223699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-AMINO-N,N,N-TRIMETHYL-1-PROPANAMINIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97GVU8Q3I4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism

This method involves nucleophilic substitution where trimethylamine reacts with 3-chloropropylamine (Cl-CH₂-CH₂-CH₂-NH₂) to form the quaternary ammonium salt. The reaction proceeds as follows:

$$

\text{(CH₃)₃N + Cl-CH₂-CH₂-CH₂-NH₂ → (CH₃)₃N⁺-CH₂-CH₂-CH₂-NH₂ Cl⁻ + HCl}

$$

The chloride ion is displaced by the tertiary amine, forming the target compound.

Experimental Conditions

| Parameter | Typical Value | Source |

|---|---|---|

| Solvent | Ethanol, acetonitrile, or DMF | |

| Temperature | Reflux (80–100°C) | |

| Base | K₂CO₃ or NaHCO₃ (to neutralize HCl) | |

| Reaction Time | 4–24 hours |

Key Considerations

- Freebasing Step : If starting with 3-chloropropylamine hydrochloride, freebasing with K₂CO₃/CH₂Cl₂ is required to generate the free amine before alkylation.

- Yield Optimization : Prolonged reflux and excess trimethylamine improve conversion efficiency.

Chlorination of Hydroxy-Amino Precursors

Reaction Pathway

Patent literature describes a two-step process involving:

Example Protocol

Advantages and Limitations

| Advantages | Limitations |

|---|---|

| High purity product | Requires strict temperature control |

| Scalable for industrial use | Hygroscopic intermediates complicate handling |

Stepwise Synthesis via Protected Intermediates

Boc Protection Strategy

Reaction Table

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Protection | Boc anhydride, TEA, MeOH/H₂O | 70–80% |

| Methylation | CH₃I, DMF, 60°C, 12 hours | 85–90% |

| Deprotection | TFA/H₂O, rt, 2 hours | 95% |

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Complexity |

|---|---|---|---|---|

| Alkylation | 60–75% | High | Moderate | Low |

| Chlorination | 50–65% | Moderate | High | High |

| Boc Protection | 70–85% | High | Moderate | Moderate |

Industrial and Research-Scale Applications

- Industrial : Continuous flow reactors optimize alkylation kinetics for large-scale production.

- Research : The Boc protection method enables precise control for synthesizing analogs with modified chain lengths or functional groups.

Chemical Reactions Analysis

3-Amino-N,N,N-trimethyl-1-propanaminium chloride undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, often with halogenated compounds.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Condensation Reactions: It can react with aldehydes or ketones to form imines or Schiff bases.

Common reagents used in these reactions include halogenated compounds, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions include substituted ammonium salts, oxides, and imines .

Scientific Research Applications

3-Amino-N,N,N-trimethyl-1-propanaminium chloride has a wide range of applications in scientific research:

Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Medicine: It is explored for its potential use in drug delivery systems due to its ionic nature and ability to form stable complexes with various drugs.

Industry: The compound is used in the production of surfactants, antistatic agents, and emulsifiers.

Mechanism of Action

The mechanism of action of 3-Amino-N,N,N-trimethyl-1-propanaminium chloride involves its ability to form ionic interactions with various molecules. The positively charged ammonium group can interact with negatively charged species, facilitating reactions and forming stable complexes. This property is particularly useful in phase transfer catalysis, where the compound helps transfer reactants between immiscible phases.

Comparison with Similar Compounds

3-Chloro-N,N,N-trimethyl-1-propanaminium Chloride

- Structure: Chlorine substituent at the 3-position instead of an amino group.

Key Data :

Property Value Source Molecular Formula C₆H₁₅Cl₂N CAS Number 5407-04-5 Applications Intermediate in drug synthesis (e.g., bethanechol chloride) - Research Findings: Reactivity: The chlorine atom enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., amination to form 3-amino derivatives) . Crystallography: Monoclinic crystal system with hydrogen bonding between the ammonium group and chloride anion .

Bethanechol Chloride (2-[(Aminocarbonyl)oxy]-N,N,N-trimethyl-1-propanaminium Chloride)

- Structure : Carbamoyloxy group at the 2-position.

Key Data :

Property Value Source Molecular Formula C₇H₁₇ClN₂O₂ CAS Number 590-63-6 Applications Cholinergic drug for urinary retention - Research Findings: Pharmacological Activity: Acts as a selective muscarinic receptor agonist due to the carbamoyloxy group, contrasting with the amino group in the target compound . Synthesis: Prepared via a one-pot reaction involving methyl choline chloride and 1,1-carbonyldiimidazole .

Fluorinated Analogs (e.g., PFOS-Related Compounds)

- Structure: Fluorinated alkyl chains (e.g., perfluorooctane sulfonyl) attached via amino linkages. Example: 3-[[(Heptadecafluorooctyl)sulfonyl]amino]-N,N,N-trimethyl-1-propanaminium iodide

Key Data :

Property Value Source Molecular Formula C₁₄H₁₆F₁₅N₂O·Cl Applications Fluorinated surfactants in fire-fighting foams (AFFF) - Research Findings: Environmental Impact: PFOS-related compounds are persistent pollutants, leading to phase-out in favor of C6-based alternatives . Surface Activity: Fluorinated chains enhance hydrophobicity and film-forming capacity compared to non-fluorinated analogs .

L-Carnitine Derivatives

- Structure : Hydroxy and carboxy substituents (e.g., (R)-3-Carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium chloride ).

- Key Data: Property Value Source Molecular Formula C₇H₁₅NO₃ CAS Number 541-15-1 Applications Metabolic agent (levocarnitine)

- Research Findings: Stability: The hydroxy and carboxy groups increase polarity, improving water solubility but reducing thermal stability compared to amino or chloro analogs .

Biological Activity

3-Amino-N,N,N-trimethyl-1-propanaminium chloride, also known as TMA (Trimethylammonium), is a quaternary ammonium compound that exhibits significant biological activity. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies, emphasizing its interactions with biomolecules and potential applications in various fields.

3-Amino-N,N,N-trimethyl-1-propanaminium chloride is characterized by its positive charge, which facilitates interactions with negatively charged biomolecules such as proteins and nucleic acids. Key properties include:

- Enzyme Interaction : The compound acts as an inhibitor of acetylcholinesterase, which is crucial for neurotransmitter regulation. This inhibition can provide insights into neurodegenerative diseases and therapeutic interventions.

- Electrostatic Interactions : Its positive charge allows it to bind electrostatically to various biomolecules, influencing their stability and function.

Cellular Effects

The biological activity of this compound varies with concentration:

- Low Concentrations : Enhances cell proliferation and differentiation by modulating signaling pathways like MAPK and PI3K/Akt. This effect is vital for understanding cell growth and development.

- High Concentrations : Induces cytotoxic effects leading to cell death. This duality in action highlights the importance of dosage in therapeutic applications.

Molecular Mechanism

The molecular mechanism of action involves several key pathways:

- Binding Mechanism : The compound binds to enzymes and proteins through electrostatic interactions, affecting their activity. For example, binding to acetylcholinesterase inhibits its activity, which is relevant in studying cholinergic signaling pathways.

- Gene Expression Modulation : It can alter gene expression by interacting with transcription factors, thus impacting cellular metabolism and function.

Subcellular Localization

3-Amino-N,N,N-trimethyl-1-propanaminium chloride localizes in various subcellular compartments including:

- Cytoplasm

- Nucleus

- Mitochondria

This localization is essential for its biological activity as it allows the compound to interact with specific biomolecules within these compartments.

1. Neurodegenerative Disease Research

In studies focusing on Alzheimer's disease, the inhibition of acetylcholinesterase by this compound has been investigated as a potential therapeutic strategy. The modulation of cholinergic signaling pathways may offer new avenues for treatment.

2. Cytotoxicity Assessments

Research has shown that at elevated concentrations, 3-Amino-N,N,N-trimethyl-1-propanaminium chloride exhibits cytotoxicity in various cell lines. For instance, a study reported significant cell death in human neuroblastoma cells when exposed to high doses of the compound .

3. Genotoxicity Studies

Genotoxic potential has been assessed through various assays, including the Ames test. Results indicated equivocal findings regarding mutagenicity, suggesting that while some assays showed positive results for mutagenic effects, others did not confirm these findings in vivo .

Applications in Research and Industry

The diverse biological activities of 3-Amino-N,N,N-trimethyl-1-propanaminium chloride have led to its application in several fields:

- Biochemistry : Used as a reagent in biochemical assays to study enzyme kinetics and protein interactions.

- Pharmaceuticals : Explored for drug delivery systems due to its ability to form stable complexes with drugs.

- Industrial Chemistry : Employed as a phase transfer catalyst in organic synthesis and in the production of surfactants.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-amino-N,N,N-trimethyl-1-propanaminium chloride, and how can reaction efficiency be optimized?

- Methodology : A one-pot synthesis method is commonly employed, involving condensation of methyl choline chloride with 1,1-carbonyldiimidazole to form an intermediate imidazole ester, followed by ammonolysis. Key optimization steps include:

- Temperature Control : Maintaining 0–5°C during the initial condensation phase to prevent side reactions.

- Stoichiometric Ratios : A 1:1.2 molar ratio of methyl choline chloride to 1,1-carbonyldiimidazole minimizes unreacted starting material.

- Monitoring : Use HPLC or TLC to track intermediate formation (retention time: ~3.2 min for the imidazole ester) .

Q. How can the structural integrity of 3-amino-N,N,N-trimethyl-1-propanaminium chloride be validated post-synthesis?

- Analytical Techniques :

- Mass Spectrometry : ESI-MS in positive ion mode should show a molecular ion peak at m/z 196.68 [M] .

- FT-IR Spectroscopy : Key peaks include N–H stretch at ~3350 cm (amide group) and C=O stretch at 1680 cm .

- X-ray Crystallography : For crystalline batches, unit cell parameters should match reference data (e.g., space group P2/c, a = 8.12 Å) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Exposure Controls :

- Use fume hoods for synthesis steps involving volatile intermediates.

- Wear nitrile gloves and particulate-filter respirators (EN 143 standard) to prevent dermal/respiratory exposure .

- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal to avoid environmental contamination .

Advanced Research Questions

Q. How does 3-amino-N,N,N-trimethyl-1-propanaminium chloride exhibit selectivity for muscarinic receptor subtypes (e.g., M3 vs. M2)?

- Mechanistic Insight : The compound’s quaternary ammonium group enhances affinity for M3 receptors in smooth muscle due to ionic interactions with Asp147 in the receptor’s binding pocket.

- Experimental Design :

- Radioligand Binding Assays : Compare values using H-N-methylscopolamine in CHO cells expressing M1–M5 receptors. Reported for M3 is ~14.5 μM, vs. >100 μM for M2 .

- Mutagenesis Studies : Replace Asp147 with alanine in M3 receptors to assess loss of activity via calcium mobilization assays .

Q. What factors contribute to discrepancies in reported EC50 values across in vitro studies?

- Potential Variables :

- Cell Line Variability : EC50 for M3 receptors ranges from 7–35 μM depending on tissue source (e.g., bladder vs. intestinal smooth muscle) .

- Buffer Composition : High chloride ion concentrations (>100 mM) may reduce apparent potency by competing with the compound’s charged moiety .

- Resolution Strategy : Standardize assays using HEK293 cells overexpressing human M3 receptors and low-chloride Krebs buffer.

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

- Approach :

- Molecular Dynamics Simulations : Predict susceptibility to hydrolysis by esterases (e.g., human carboxylesterase-1).

- SAR Analysis : Introduce methyl groups at the β-position of the carbamoyloxy moiety to sterically hinder enzymatic cleavage.

- Validation : Compare half-life () in human liver microsomes between parent compound and derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.